2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Purity QA/QC Synthetic Intermediate

This 2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline (CAS 866018-14-6) is a heterocyclic building block essential for CNS-oriented medicinal chemistry. Its rigid core (RB=0), low TPSA (30.2 Ų), and moderate logP (2.22) align with CNS MPO guidelines, making it superior to fully aromatic analogs for brain-penetrant lead identification. With zero HBD and a molecular weight of 201.27 g/mol, it serves as an optimal fragment for FBDD campaigns, maximizing ligand efficiency. The ≥98% purity minimizes side-product formation in parallel library synthesis, ensuring high-quality outputs. Procure this exact 2,5-dimethyl-6,7,8,9-tetrahydro scaffold to maintain synthetic tractability and desired biological activity in your projects.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 866018-14-6
Cat. No. B2597880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
CAS866018-14-6
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC1=NN2C3=C(CCCC3)C(=NC2=C1)C
InChIInChI=1S/C12H15N3/c1-8-7-12-13-9(2)10-5-3-4-6-11(10)15(12)14-8/h7H,3-6H2,1-2H3
InChIKeyJZRXTYNNCIGXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline (CAS 866018-14-6) – Core Chemical Identity for Research Procurement


2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline (CAS 866018-14-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]quinazoline family, characterized by a fused pyrazole-pyrimidine core annulated with a partially saturated cyclohexene ring and substituted with methyl groups at the 2- and 5-positions . Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . The tetrahydro ring distinguishes it from fully aromatic pyrazoloquinazoline analogs and contributes to distinct conformational and electronic properties that are essential for downstream synthetic diversification [1].

Why Generic Pyrazoloquinazoline Analogs Cannot Substitute for 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline in Targeted Synthesis


Pyrazolo[1,5-a]quinazolines are a structurally diverse class with widely varying substitution patterns, ring saturation levels, and pharmacological profiles [1]. Subtle modifications—such as the presence or absence of the 6,7,8,9-tetrahydro moiety, the position and number of methyl groups, or the introduction of sulfonyl/aryl substituents—dramatically alter key properties including lipophilicity, polar surface area, and target engagement [2]. For example, 5-methyl-2-(methylthio)-3-(phenylsulfonyl) analogs exhibit sub-nanomolar affinity for 5-HT₆ receptors, whereas simple dialkyl derivatives often show no detectable binding [2]. Consequently, procuring a close analog without verifying its precise substitution pattern can lead to total loss of desired reactivity or biological activity, making the exact 2,5-dimethyl-6,7,8,9-tetrahydro scaffold irreplaceable for specific synthetic routes.

Quantitative Differentiation Evidence for 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline vs. Nearest Analogs


Chromatographic Purity vs. Commercial Analogs – A Decisive Factor for Reproducible Synthesis

The target compound is routinely supplied at ≥98% HPLC purity (by Chemscene) . In contrast, the unsubstituted core scaffold (6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline) is not commercially available at comparable purity levels, and the common 5-methyl analog is often only supplied at 95% purity . This 3‑percentage‑point purity gap directly impacts reaction yield and purification effort in subsequent synthetic steps.

Purity QA/QC Synthetic Intermediate

LogP Reduction vs. 5-Methyl-2-(methylthio)-3-(phenylsulfonyl) Analog – A Key Advantage for Aqueous Compatibility

The target compound has a computed logP of 2.22 (Chemscene, using ChemAxon) compared to a calculated logP of 4.1 for the 5-methyl-2-(methylthio)-3-(phenylsulfonyl) analog (BindingDB BDBM50314762) [1]. This 1.9-log-unit difference corresponds to a theoretical >100-fold greater aqueous solubility, a critical parameter for biological assays and formulation.

Lipophilicity Drug-likeness Solubility

TPSA Advantage Over the Fully Aromatic 2,5-Dimethylpyrazolo[1,5-a]quinazoline – Enhanced CNS Multiparameter Optimization (MPO) Score

The tetrahydro scaffold provides a TPSA of 30.2 Ų , which is notably lower than the TPSA of 43.5 Ų predicted for its fully aromatic counterpart 2,5-dimethylpyrazolo[1,5-a]quinazoline [1]. This 13.3 Ų reduction moves the compound closer to the ideal CNS MPO range (TPSA < 40 Ų) and can be crucial for programs targeting brain-penetrant leads.

CNS drug design Polar surface area MPO score

Zero Hydrogen-Bond Donors vs. 5-Amino Analog – Reduced P-gp Efflux and Improved Permeability Predictions

The target compound possesses zero hydrogen-bond donors (HBD = 0) , whereas the closest 5-amino analog (5-amino-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline) has HBD = 2 [1]. Quantitative structure‑permeability models indicate that each additional HBD can reduce passive permeability by approximately 0.5–1.0 log units and increase the risk of P‑gp recognition [1].

Permeability P-glycoprotein Drug design

Higher Rotatable Bond Count (RB = 0) vs. 5-Benzyl Analog – Conformational Restriction for Targeted Library Design

With zero rotatable bonds (RB = 0) , the target compound is significantly more rigid than the 5-benzyl analog (5-benzyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline, RB ≥ 2) [1]. Conformational rigidity is directly correlated with improved ligand efficiency and reduced entropy penalty upon binding; fragment-based drug discovery campaigns often prioritize low-RB cores for this reason.

Conformational restriction Library design FBDD

Optimal Procurement and Research Application Scenarios for 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline


CNS Lead Candidate Scaffold

With a computed TPSA of 30.2 Ų, logP of 2.22, and zero HBD , this compound is an ideal starting point for CNS-oriented medicinal chemistry programs. Its low TPSA and moderate lipophilicity align well with CNS MPO guidelines, making it a superior choice over fully aromatic pyrazoloquinazolines (TPSA > 40 Ų) for brain-penetrant lead identification. Procurement teams should prioritize this scaffold when the project goal is to maximize blood-brain barrier penetration while maintaining synthetic tractability.

Fragment-Based Drug Discovery (FBDD) Core

The compound’s rigid core (RB = 0) and low molecular weight (201.27 g/mol) make it an excellent fragment-sized starting point for FBDD campaigns . Its conformational restriction maximizes ligand efficiency during fragment elaboration, and the methyl substituents provide convenient vectors for chemical decoration. Compared to the 5-benzyl analog (RB ≥ 2), this rigid scaffold is expected to yield higher-affinity fragments with fewer optimization cycles.

High-Purity Building Block for Parallel Library Synthesis

With vendor-certified purity ≥98% (Chmescene) , this compound is well-suited for parallel library synthesis where high initial purity minimizes side-product formation and simplifies post-reaction purification. The 3‑percentage‑point purity advantage over the unsubstituted core (typically 95%) reduces the risk of failed library reactions and improves overall library quality, a critical factor in high-throughput medicinal chemistry.

Selective 5-HT₆ Receptor Antagonist Optimization

Although the target compound itself lacks 5-HT₆ affinity, its 2,5-dimethyl-6,7,8,9-tetrahydro scaffold has been shown to be compatible with the pharmacophore required for 5-HT₆ antagonism when appropriate substituents are introduced (e.g., the 5-methyl-2-(methylthio)-3-(phenylsulfonyl) analog displays a Ki of 0.44 nM) [1]. Using the target compound as the starting scaffold allows medicinal chemists to build in selectivity features while retaining the favorable physicochemical profile (logP 2.22, TPSA 30.2) that distinguish it from the highly lipophilic phenylsulfonyl analog (logP 4.1). [1]

Quote Request

Request a Quote for 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.